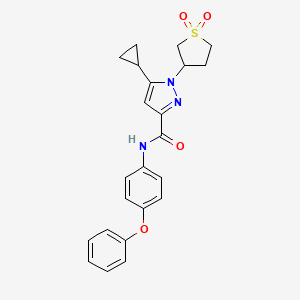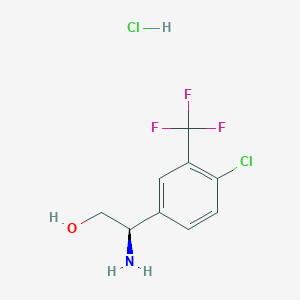
(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Biocatalytic Preparation
(R)-1-[4-(Trifluoromethyl)phenyl]ethanol, closely related to the compound , serves as a crucial intermediate for chemokine CCR5 antagonists. A study by Chen et al. (2019) demonstrated an efficient bioprocess for its asymmetric reduction from 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. The process achieved high yield and enantioselectivity by employing a polar organic solvent-aqueous system, which overcame the limitations posed by the poor solubility of the substrate in conventional buffer media.
Catalyst for Anti-Prelog’s Bioreduction
Yu et al. (2018) discovered a catalyst derived from Burkholderia cenocepacia for the efficient Anti-Prelog’s bioreduction of 3,5-Bis(Trifluoromethyl) Acetophenone to (R)-3,5-Bis(trifluoromethyl)phenyl ethanol, another key chiral intermediate for synthesizing aprepitant. The enzyme exhibited remarkable (R)-selective enantioselectivity and potential for producing aromatic chiral alcohols used in pharmaceuticals.
Synthesis and Evaluation Against Cancer Cell Lines
Patravale et al. (2014) focused on the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives via a multicomponent reaction involving 1,3-indandione, aromatic aldehydes, and guanidine hydrochloride. These derivatives were evaluated for their anticancer properties, highlighting the broad potential of fluorinated compounds in medical research. This study, although not directly related to (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, showcases the innovative approaches to synthesizing and evaluating fluorinated compounds for therapeutic applications Trouble-Free Multicomponent Method for Combinatorial Synthesis of 2‑Amino-4-phenyl-5‑H‑indeno[1,2‑d]pyrimidine-5-one and Their Screening against Cancer Cell Lines.
Enantioselective Synthesis in Microfluidic Chip Reactor
Kluson et al. (2019) reported on the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a compound utilized in the production of pharmacologically valuable products like L-carnitine. Although the specific compound is not mentioned, this research demonstrates the importance of enantioselective processes in producing intermediates for pharmaceutical applications and the potential of microfluidic technologies in optimizing these processes Stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor.
Properties
IUPAC Name |
(2R)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQKDXIKGYSXEY-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)C(F)(F)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2735862.png)

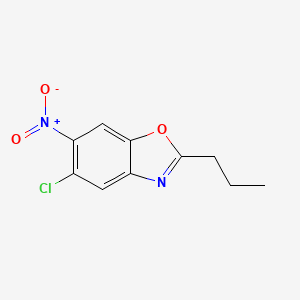
![2,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-3-carboxamide](/img/structure/B2735867.png)
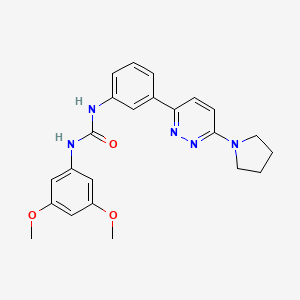
![1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735869.png)
![2-({1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2735870.png)

![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2735872.png)
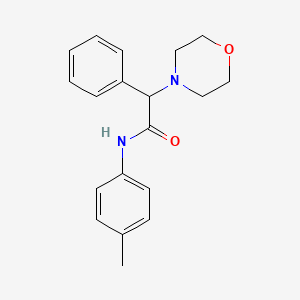
![1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2735876.png)
![6-Ethyl-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735879.png)
